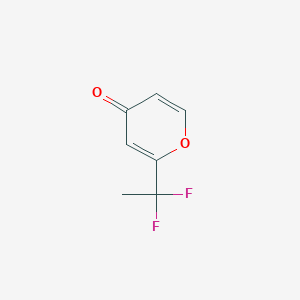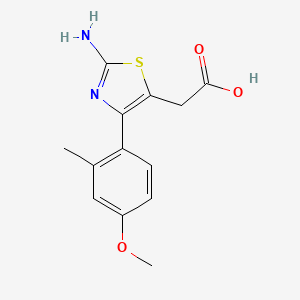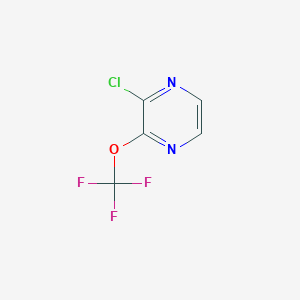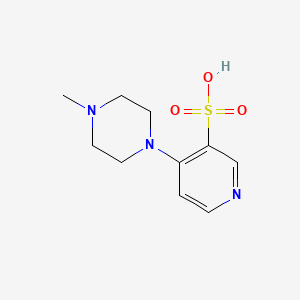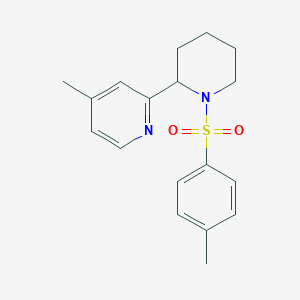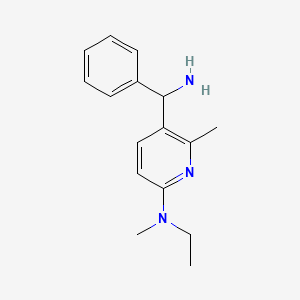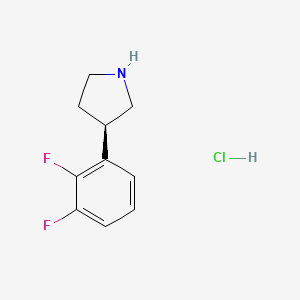
(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2,3-Difluorophenyl)pyrrolidine
- ®-3-(2,4-Difluorophenyl)pyrrolidinehydrochloride
- ®-3-(3,4-Difluorophenyl)pyrrolidinehydrochloride
Uniqueness
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(3R)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m0./s1 |
InChI Key |
AGTSJGLGAUMUGZ-FJXQXJEOSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=C(C(=CC=C2)F)F.Cl |
Canonical SMILES |
C1CNCC1C2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


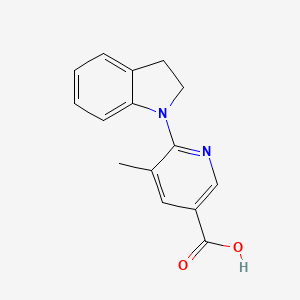
![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)
